2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings, one of which is substituted with two chlorine atoms, and the other with a nitro group and a methylsulfanyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2,4-dichlorophenyl group, typically using a halogenation reaction.
Attachment of the 4-nitrophenylmethylsulfanyl group: This final step involves the nucleophilic substitution of a suitable leaving group on the oxadiazole ring with a 4-nitrophenylmethylsulfanyl group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Chemical Reactions Analysis
2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride, resulting in the formation of an amino group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole depends on its specific application. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membranes in microorganisms. In the case of its potential anticancer activity, the compound may interfere with cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(2,4-dichlorophenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the nitro and methylsulfanyl groups, which may result in different chemical and biological properties.
2-(2,4-dichlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: The presence of a methyl group instead of a nitro group can affect the compound’s reactivity and biological activity.
2-(2,4-dichlorophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole: The amino group can introduce different electronic and steric effects, influencing the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C15H9Cl2N3O3S |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9Cl2N3O3S/c16-10-3-6-12(13(17)7-10)14-18-19-15(23-14)24-8-9-1-4-11(5-2-9)20(21)22/h1-7H,8H2 |
InChI Key |
RTGSVQOBLPLIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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